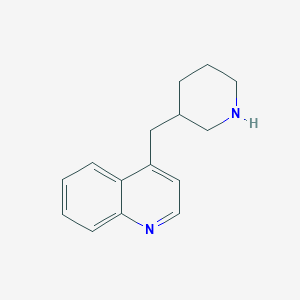

4-(Piperidin-3-ylmethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Piperidin-3-ylmethyl)quinoline is a heterocyclic compound that combines a quinoline ring with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The quinoline ring is known for its presence in various biologically active compounds, while the piperidine ring is a common structural motif in many pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative with a leaving group reacts with a piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimalarial Applications

Synthesis and Activity

Recent studies have synthesized a series of quinoline derivatives, including those featuring a piperidine side chain, which exhibited potent antiplasmodial activity against Plasmodium falciparum. Notably, five derivatives demonstrated nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains, with no observed cytotoxicity at maximum concentrations tested. The introduction of the piperidine moiety is hypothesized to enhance drug uptake through pH trapping mechanisms within the parasite's digestive vacuole .

Case Study

A specific quinoline-piperidine derivative was evaluated for its ability to inhibit plasmepsin II, an enzyme crucial for hemoglobin digestion in malaria parasites. This inhibition mechanism suggests a promising pathway for developing new antimalarial agents .

Anticancer Applications

Inhibitory Profiles

In the realm of oncology, compounds derived from 4-(piperidin-3-ylmethyl)quinoline have been investigated for their anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia). One study reported an IC50 value of 1.539 μM/ml for a specific derivative against A549 cells, indicating strong potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking analyses have revealed that certain derivatives fit well within the active sites of key proteins involved in cancer progression, such as EGFRK. The docking scores suggest that these compounds could act as effective inhibitors, comparable to established drugs like Paclitaxel .

Neuroprotective Applications

Cholinesterase Inhibition

Another promising application of this compound derivatives is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Recent research highlighted the synthesis of piperidinyl-quinoline acylhydrazones that exhibited potent inhibition of cholinesterase enzymes (AChE and BuChE), which are critical targets in Alzheimer’s therapy. The most potent compound displayed an IC50 value of 1.31 µM against BuChE .

Hybrid Scaffold Development

The design of hybrid compounds combining quinoline and piperidine structures has been proposed as a strategy to enhance bioactivity and therapeutic efficacy against multifactorial diseases like Alzheimer’s. These hybrids leverage multiple pharmacophores to improve interaction with biological targets .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. The piperidine moiety can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A simpler structure lacking the piperidine moiety.

Piperidine: A simpler structure lacking the quinoline ring.

4-[(Piperidin-4-yl)methyl]quinoline: A structural isomer with the piperidine moiety attached at a different position.

Uniqueness

4-(Piperidin-3-ylmethyl)quinoline is unique due to the specific positioning of the piperidine moiety, which can significantly influence its pharmacological properties and binding interactions. This unique structure can lead to distinct biological activities compared to its similar compounds.

Actividad Biológica

4-(Piperidin-3-ylmethyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews diverse studies focusing on its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperidine moiety, which is believed to enhance its pharmacological properties. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its activity against various pathogens.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinoline scaffolds have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antimalarial Activity

Research has highlighted the antimalarial potential of this compound derivatives against Plasmodium falciparum. A series of quinoline-piperidine analogues were synthesized and evaluated for their potency against chloroquine-sensitive and resistant strains. Notably, some derivatives displayed nanomolar activity with IC50 values significantly lower than those of standard antimalarial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the pathogens. For instance, studies suggest that these compounds may inhibit translation elongation factors in Plasmodium species, disrupting protein synthesis essential for parasite survival . Additionally, the piperidine moiety may facilitate better binding to target sites due to its basic nature, enhancing uptake through pH trapping mechanisms in acidic environments typical of malaria-infected cells .

Structure-Activity Relationship (SAR)

SAR studies have elucidated the importance of various substitutions on the quinoline and piperidine rings. Modifications at specific positions lead to variations in biological activity:

| Compound | Substitution | IC50 (µM) | Activity |

|---|---|---|---|

| A | 6-Methyl | 0.015 | High |

| B | 7-Chloro | 0.045 | Moderate |

| C | 8-Fluoro | 0.025 | High |

| D | No Substitution | 0.100 | Low |

These findings suggest that certain substituents can enhance or diminish the biological efficacy of the compound, highlighting the need for careful design in drug development .

Case Studies

Several case studies have investigated the efficacy of this compound derivatives:

- Antiplasmodial Efficacy : In a study involving mouse models infected with Plasmodium berghei, selected derivatives demonstrated effective reduction in parasitemia levels when administered orally over several days, suggesting promising oral bioavailability and therapeutic potential .

- Cholinesterase Inhibition : Some derivatives were also screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Results indicated that certain compounds exhibited competitive inhibition with IC50 values comparable to known inhibitors .

Propiedades

IUPAC Name |

4-(piperidin-3-ylmethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-6-15-14(5-1)13(7-9-17-15)10-12-4-3-8-16-11-12/h1-2,5-7,9,12,16H,3-4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYQXBCNABMSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.